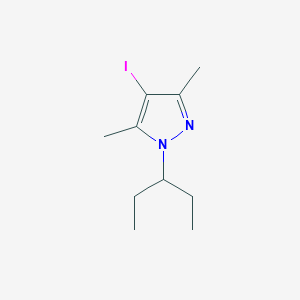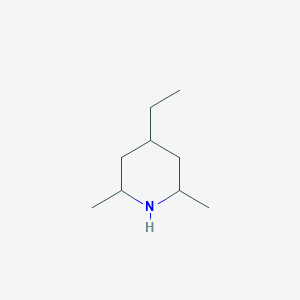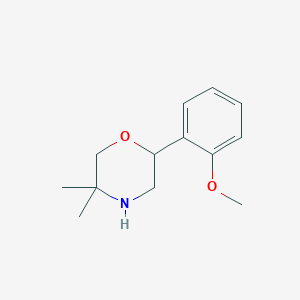
4-(2-Ethoxyphenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethoxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of an ethoxyphenyl group attached to the azetidinone ring. Azetidinones are of significant interest in medicinal chemistry due to their biological activities and their role as intermediates in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyphenyl)azetidin-2-one typically involves the [2+2] ketene-imine cycloaddition, also known as the Staudinger reaction. This method involves the reaction of a ketene with an imine to form the azetidinone ring. For instance, the reaction of 2-ethoxybenzylideneamine with ketene can yield this compound under appropriate conditions .
Industrial Production Methods
Industrial production of azetidinones, including this compound, often employs similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of propylphosphonic anhydride (T3P®) as an acid activator, have been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Ethoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Ceric Ammonium Nitrate (CAN): Used for oxidative deprotection.
Propylphosphonic Anhydride (T3P®): Used as an acid activator in green synthesis.
Copper Catalysts: Used in substitution reactions.
Major Products
N-Dearylated Azetidinones: Formed by oxidative deprotection.
4-Acyloxyazetidinones: Formed by acyloxylation reactions.
Wissenschaftliche Forschungsanwendungen
4-(2-Ethoxyphenyl)azetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of β-lactam antibiotics and other pharmaceuticals.
Biological Studies: The compound is used to study the biological activities of azetidinones, including their antibacterial and anticancer properties.
Industrial Chemistry: It is employed in the development of new synthetic methodologies and green chemistry approaches.
Wirkmechanismus
The mechanism of action of 4-(2-Ethoxyphenyl)azetidin-2-one involves its interaction with biological targets, such as enzymes and receptors. The azetidinone ring can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. This mechanism is similar to that of β-lactam antibiotics, which inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Ethoxyphenyl)azetidin-2-one: A closely related compound with similar synthetic routes and biological activities.
2-Azetidinone: The parent compound of the azetidinone class, lacking the ethoxyphenyl group.
4-Methoxyphenylazetidin-2-one: Another derivative with a methoxy group instead of an ethoxy group.
Uniqueness
4-(2-Ethoxyphenyl)azetidin-2-one is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets compared to other azetidinones .
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
4-(2-ethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-14-10-6-4-3-5-8(10)9-7-11(13)12-9/h3-6,9H,2,7H2,1H3,(H,12,13) |
InChI-Schlüssel |
SZQUTBKDCQHJGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C2CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15241713.png)
![2-Methoxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15241732.png)
![2,2'-[Propylenebis(nitriloethylidyne)]di-phenol](/img/structure/B15241734.png)
![[2-(3,4-Dimethyl-benzenesulfonylamino)-acetylamino]-acetic acid](/img/structure/B15241737.png)
![(Z,6R)-6-[(10S,12S,13R,14S,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15241744.png)


![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B15241760.png)


![Bicyclo[3.2.0]heptane-6-carbaldehyde](/img/structure/B15241783.png)


